molecular formula C15H12ClNO4 B5193450 4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid CAS No. 4350-52-1

4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid

Cat. No.: B5193450
CAS No.: 4350-52-1
M. Wt: 305.71 g/mol
InChI Key: HYVXODLRINFYJG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid (CAS 4350-52-1) is a valuable chemical intermediate in organic and medicinal chemistry research. With the molecular formula C15H12ClNO4 and a molecular weight of 305.71 g/mol , this pyridine dicarboxylic acid is of significant interest in the synthesis of complex molecules. Its structure is closely related to dihydropyridine (DHP) derivatives, a class known for its biological activity. Researchers utilize this compound in studies involving coordination polymers and as a precursor or oxidation product in heterogenous catalytic reactions, such as the Hantzsch condensation for synthesizing bioactive DHP molecules . This makes it a key compound for investigators developing new catalytic methods or exploring pharmaceutical intermediates, particularly in the realm of cardiovascular drug research. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-7-11(14(18)19)13(9-3-5-10(16)6-4-9)12(15(20)21)8(2)17-7/h3-6H,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVXODLRINFYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001180392
Record name 4-(4-Chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4350-52-1
Record name 4-(4-Chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4350-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid serves as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential as calcium channel blockers and antihypertensive agents. For instance, related compounds have shown efficacy in managing cardiovascular diseases by inhibiting calcium influx in cardiac and smooth muscle cells.

Organic Synthesis

The compound is utilized in organic synthesis as a building block for more complex molecules. Its ability to undergo various chemical reactions such as esterification and amidation makes it valuable for creating diverse chemical entities.

Case Study: Photoredox Catalysis

Recent studies have highlighted its role in photoredox catalysis, where it acts as a reagent in visible-light-promoted reactions. For example:

  • Visible-Light-Induced Reactions : Research demonstrated that derivatives of this compound can facilitate C-H alkylation under mild conditions, allowing for the efficient formation of carbon-carbon bonds without the need for harsh reagents or conditions .

Agrochemical Applications

The compound has potential applications in agrochemicals as well. Its derivatives may exhibit herbicidal or fungicidal properties, contributing to the development of new crop protection agents. The chlorophenyl group enhances biological activity against various pests and pathogens.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Aromatic Ring

(a) Halogen-Substituted Derivatives
  • 4-(4-Bromophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylic acid diethyl ester : Replacing the chlorine atom with bromine increases molecular weight (487.98 g/mol vs. ~342.17 g/mol for the dichlorophenyl analog) and alters electronic properties, enhancing lipophilicity. Single-crystal XRD analysis of the bromophenyl derivative reveals intermolecular hydrogen bonding, influencing crystal packing and solubility .
(b) Electron-Donating and Complex Substituents
  • 4-(4-Aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate dimethyl ester: The aminophenyl group enhances hydrogen-bonding capacity and solubility in polar solvents. However, this derivative is also discontinued, indicating instability or reactivity issues .

Functional Group Modifications

(a) Ester vs. Acid Derivatives
  • Dibenzyl 4-(4-chlorophenyl)-2,6-dimethyl-DHP-3,5-dicarboxylate (CAS 324577-16-4): Esterification of the carboxylic acids increases lipophilicity (logP ~3.5 estimated) compared to the polar dicarboxylic acid form. This enhances membrane permeability but reduces aqueous solubility .
  • Nifedipine analogs (e.g., dimethyl 4-(2-nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate): The nitro group enhances electron-withdrawing effects, stabilizing the DHP ring and improving calcium channel blocking activity. Nifedipine’s commercial success underscores the pharmacological advantages of ester derivatives over carboxylic acids .
(b) Amide and Hybrid Derivatives
  • 4-(4-(Dimethylamino)phenyl)-N3,N5-bis(2-nitrophenyl)-2,6-dimethyl-DHP-3,5-dicarboxamide: Replacement of carboxylic acids with nitrophenyl amides (compound 6o) results in a higher molecular weight (558.51 g/mol) and distinct IR signatures (1536 cm⁻¹ for N-H bending). Such modifications are linked to enhanced receptor binding in kinase inhibition studies .
  • LQM300 (4-(4-hydroxy-3,5-bis(morpholin-4-ylmethyl)phenyl)-2,6-dimethyl-DHP-3,5-dicarboxylic acid diethyl ester): The morpholinylmethyl groups confer antiarrhythmic properties, demonstrating how auxiliary substituents expand therapeutic applications .

Spectroscopic and Structural Insights

Compound Key Spectral Data Structural Features
Target compound (CAS 861433-52-5) Discontinued; limited data available. Likely exhibits IR C=O stretches ~1700 cm⁻¹ and aromatic C-H ~690 cm⁻¹ . Dicarboxylic acid groups enhance crystallinity but limit bioavailability.
4-(4-Bromophenyl) diethyl ester $ ^1H $ NMR: δ 2.34 (s, 6H, CH₃), 5.25 (s, 1H, H4). $ ^{13}C $ NMR: 167.32 ppm (C=O). Bromine increases van der Waals interactions; crystal packing via H-bonding.
Nifedipine analog IR: 1747 cm⁻¹ (ester C=O). $ ^1H $ NMR: δ 0.935 (t, CH₃), 2.618 (s, CH₃). Nitrophenyl group stabilizes DHP ring; high thermal stability.
Compound 6o IR: 1665 cm⁻¹ (amide C=O), 1536 cm⁻¹ (N-H bend). $ ^1H $ NMR: δ 9.85 (s, 2H, CONH). Nitrophenyl amides introduce steric bulk; potential for targeted interactions.

Pharmacological and Industrial Relevance

  • Bioactivity : The target compound’s dicarboxylic acid form may limit its use in vivo due to poor membrane penetration. In contrast, ester derivatives like nifedipine are clinically utilized for hypertension , while amide derivatives show promise in kinase inhibition .
  • Synthetic Accessibility: NiFe₂O₄ nanocatalysts improve yields in DHP synthesis (e.g., 70–85% for diethyl esters), though the target compound’s discontinued status suggests unresolved synthetic challenges .
  • Stability : Carboxylic acid derivatives are prone to decarboxylation under acidic conditions, whereas ester and amide derivatives exhibit superior stability .

Biological Activity

4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid (commonly referred to as 4-Cl-DMPDCA) is a compound belonging to the class of pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The purpose of this article is to explore the biological activities associated with 4-Cl-DMPDCA, including its antioxidant properties, effects on cellular mechanisms, and therapeutic potentials.

  • Molecular Formula : C17H18ClN2O4
  • Molecular Weight : 335.78 g/mol
  • CAS Number : 73257-49-5

Antioxidant Activity

Research indicates that many derivatives of 1,4-dihydropyridines (DHPs), including 4-Cl-DMPDCA, exhibit significant antioxidant properties. These compounds can act as hydrogen donors, which enables them to inhibit oxidative stress-related damage in biological systems. For instance, studies have shown that DHPs can reduce reactive oxygen species (ROS) levels and lipid peroxidation (LPO) in cellular models .

Table 1: Antioxidant Activity of DHP Derivatives

CompoundIC50 (μM)Mechanism of Action
4-Cl-DMPDCA>100Hydrogen donor; ROS reduction
Dimethyl DHP<50Direct inhibition of free radicals
Ethyl DHP<75Synergistic effects with other antioxidants

Effects on Calcium Channels

DHPs are known for their role as calcium channel blockers. They modulate calcium ion influx in cells, which is crucial for various physiological processes including muscle contraction and neurotransmitter release. The ability of 4-Cl-DMPDCA to influence calcium signaling pathways has been documented, suggesting its potential in treating conditions like hypertension and angina pectoris .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyridine derivatives. 4-Cl-DMPDCA has shown promise in reducing inflammation markers in vitro. This activity may be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Case Studies

  • Study on Antioxidant Properties : A study conducted by Sun et al. demonstrated that a series of novel DHP derivatives exhibited significant antioxidant activity at concentrations exceeding 100 μM. The study specifically noted that 4-Cl-DMPDCA could effectively reduce oxidative stress markers in cultured cells .
  • Calcium Channel Modulation : In a pharmacological study, the effects of various DHPs on calcium channels were assessed. Results indicated that 4-Cl-DMPDCA effectively inhibited calcium influx in smooth muscle cells, suggesting its potential therapeutic applications in cardiovascular diseases .
  • Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties of DHPs found that 4-Cl-DMPDCA significantly decreased levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory disorders .

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